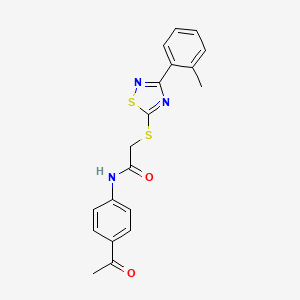

N-(4-acetylphenyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

CAS No.: 864918-78-5

Cat. No.: VC5531995

Molecular Formula: C19H17N3O2S2

Molecular Weight: 383.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 864918-78-5 |

|---|---|

| Molecular Formula | C19H17N3O2S2 |

| Molecular Weight | 383.48 |

| IUPAC Name | N-(4-acetylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide |

| Standard InChI | InChI=1S/C19H17N3O2S2/c1-12-5-3-4-6-16(12)18-21-19(26-22-18)25-11-17(24)20-15-9-7-14(8-10-15)13(2)23/h3-10H,11H2,1-2H3,(H,20,24) |

| Standard InChI Key | LTNLEMZZZRWKBJ-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)C(=O)C |

Introduction

Chemical Identification and Structural Analysis

Systematic Nomenclature and Molecular Descriptors

The IUPAC name for this compound is N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide, reflecting its substitution pattern . Key molecular descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₂₁H₂₃N₃O₃S₂ |

| Molecular Weight | 429.6 g/mol |

| SMILES | CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NCCC3=CC(=C(C=C3)OC)OC |

| InChIKey | WRAYVGYTRBHRTP-UHFFFAOYSA-N |

The SMILES string delineates the o-tolyl group (2-methylphenyl) attached to the 3-position of the 1,2,4-thiadiazole ring, which is further connected to the acetamide moiety via a sulfur atom . The 4-acetylphenyl group introduces a ketone functionality, potentially influencing electronic properties and intermolecular interactions.

Crystallographic and Conformational Insights

While experimental crystallographic data are unavailable, computational modeling suggests that the thiadiazole ring adopts a planar configuration, with the o-tolyl group inducing steric hindrance at the 3-position. The acetyl group on the phenyl ring may participate in hydrogen bonding or dipole-dipole interactions, as observed in structurally related acetamide derivatives .

Synthesis and Manufacturing Considerations

Purification and Characterization

Purification likely involves recrystallization from ethanol-water mixtures, followed by chromatographic techniques (e.g., silica gel column chromatography). Structural confirmation employs:

-

Spectroscopy: IR bands for amide C=O (~1650 cm⁻¹) and thiadiazole C=N (~1600 cm⁻¹)

-

Mass Spectrometry: Molecular ion peak at m/z 429.6 consistent with the molecular formula

Physicochemical Properties

Experimental data collated from chemical registries reveal the following profile :

| Property | Value |

|---|---|

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in ethanol; insoluble in water |

| Stability | Hygroscopic; decomposes above 200°C |

| LogP (Predicted) | 3.8 ± 0.4 |

The limited aqueous solubility (logS ≈ -4.2) suggests formulation challenges for biological applications, necessitating prodrug strategies or nanoparticle encapsulation.

Applications and Future Research Directions

Current Applications

-

Chemical Intermediate: Used in synthesizing heterocyclic libraries for high-throughput screening

-

Materials Science: Thiadiazole derivatives serve as corrosion inhibitors in industrial coatings

Research Priorities

-

Synthetic Optimization: Develop one-pot methodologies to improve yield (>60%) and scalability

-

ADMET Profiling: Assess pharmacokinetics and toxicity in preclinical models

-

Target Deconvolution: Employ affinity chromatography to identify protein targets

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume